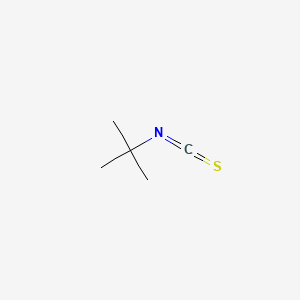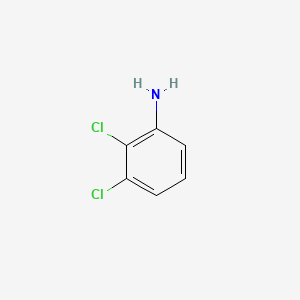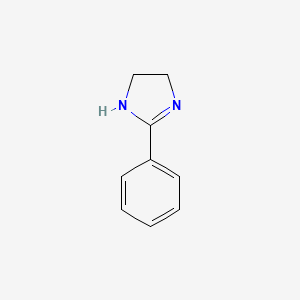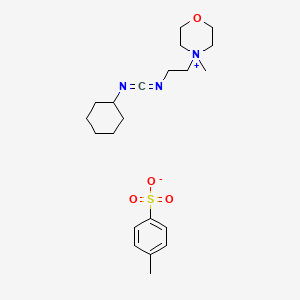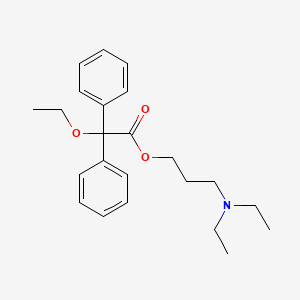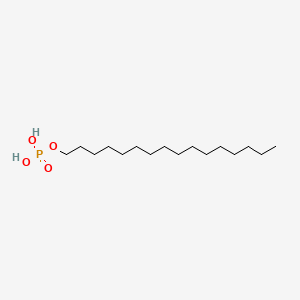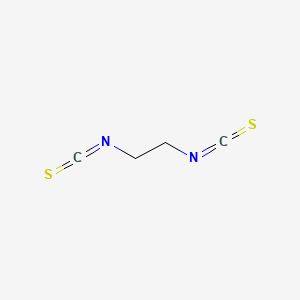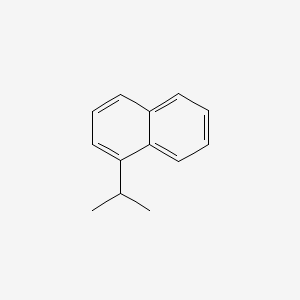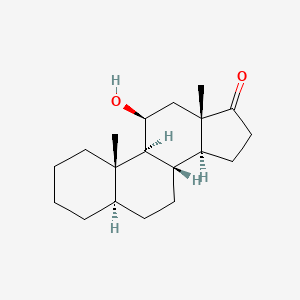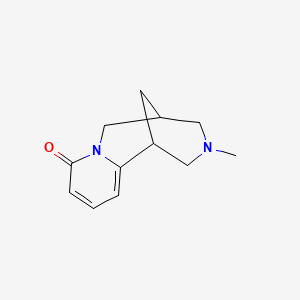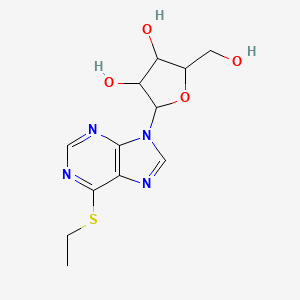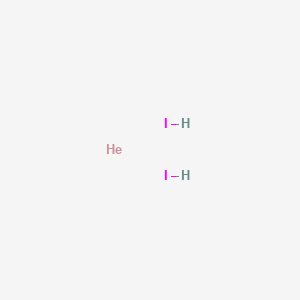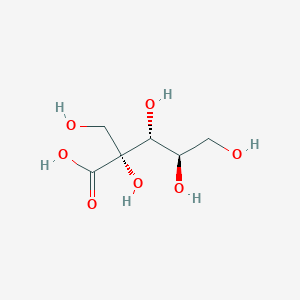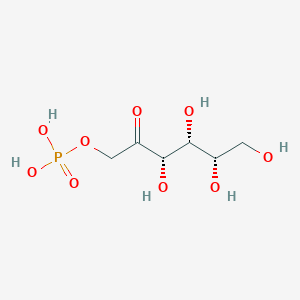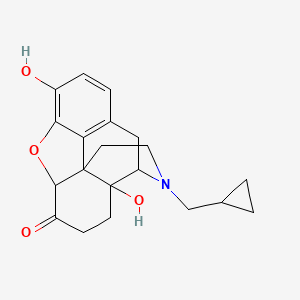
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Descripción general
Descripción
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one is a member of phenanthrenes.
Aplicaciones Científicas De Investigación
Environmental Impact Studies
The compound 17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, due to its structural complexity, might be of interest in environmental studies, similar to compounds like 17alpha-Ethinyl estradiol (EE2). EE2, a synthetic estrogen, has been studied for its effects on aquatic organisms, with research focusing on deriving a predicted no-effect concentration (PNEC) for surface water, indicating the concentration below which adverse effects in the aquatic environment are not expected (Caldwell et al., 2008).
Biomass Conversion and Polymer Research
Compounds derived from biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, have been explored for their potential in creating sustainable polymers and materials. These compounds, produced from plant biomass, show promise in replacing non-renewable hydrocarbon sources and have numerous applications in producing polymers, fuels, and other chemicals (Chernyshev et al., 2017). The compound might have similar utility in these fields, given its complex molecular structure.
Anticorrosive Coatings Research
In the realm of material sciences, specifically in developing anticorrosive coatings for metals like carbon steel, research on various epoxy polymers and composites, such as pentaglycidyl ether pentabisphenol A of phosphorus (PGEPBAP), has been significant. These studies involve computational approaches like Density Functional Theory (DFT) to explore the molecular properties and potential applications of these polymers (Hsissou, 2021). The compound , due to its epoxy group, might be relevant in this context for developing new anticorrosive materials.
Green Chemistry and Sustainable Packaging
In the field of green chemistry, research into renewable polyesters for sustainable packaging is prominent. This involves exploring different classes of polyesters and their synthesis from a green chemistry perspective. These studies aim to reduce the environmental footprint of packaging materials and enhance their sustainability (Rabnawaz et al., 2017). The compound being discussed might have potential applications in this field, especially in developing new, sustainable packaging materials.
Propiedades
Nombre del producto |
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2 |
Clave InChI |
DQCKKXVULJGBQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

